6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline

Analgesic Pain Papaverine analog

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline (CAS 89070-56-4, molecular formula C₁₅H₁₅NO₂S, MW 273.35) is a heterocyclic small molecule belonging to the 3,4-dihydroisoquinoline class, distinguished by a thiophen-2-yl substituent at the 1-position and methoxy groups at the 6- and 7-positions. Historically, this compound has been investigated as part of a series of papaverine analogs for analgesic activity, and the broader thiophene-dihydroisoquinoline scaffold has been validated in structure-based drug design programs targeting BACE1 for Alzheimer's disease.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 89070-56-4
Cat. No. B13253257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline
CAS89070-56-4
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2C3=CC=CS3)OC
InChIInChI=1S/C15H15NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9H,5-6H2,1-2H3
InChIKeyGCLAPQKHEAKADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline (CAS 89070-56-4): Core Structural Identity and Procurement-Relevant Context


6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline (CAS 89070-56-4, molecular formula C₁₅H₁₅NO₂S, MW 273.35) is a heterocyclic small molecule belonging to the 3,4-dihydroisoquinoline class, distinguished by a thiophen-2-yl substituent at the 1-position and methoxy groups at the 6- and 7-positions [1]. Historically, this compound has been investigated as part of a series of papaverine analogs for analgesic activity, and the broader thiophene-dihydroisoquinoline scaffold has been validated in structure-based drug design programs targeting BACE1 for Alzheimer's disease [2][3]. Its structural combination of an electron-rich dimethoxy-isoquinoline core with a sulfur-containing heteroaryl substituent creates a pharmacophore distinct from the more widely studied 1-phenyl-3,4-dihydroisoquinoline analogs, with implications for target engagement, selectivity, and physicochemical properties relevant to medicinal chemistry and chemical biology procurement decisions [1][4].

1
Thiophene-dihydroisoquinoline pharmacophore probe for heteroaryl-dependent target engagement studies.
Distinct from 1-phenyl analogs in reported analgesic model response.
2
Fragment-like core for BACE1 inhibitor lead generation; crystallographically validated scaffold class.
Supports S3 pocket occupancy studies; potency optimization requires further elaboration.
3
Matched molecular pair building block for thiophene vs. phenyl structure-property relationship studies.
Enables sulfur-mediated cross-coupling diversification not available to phenyl congeners.

Why 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline Cannot Be Replaced by Generic 1-Phenyl or 1-Alkyl Dihydroisoquinoline Analogs


Within the 3,4-dihydroisoquinoline family, the identity of the 1-position substituent is a critical determinant of both pharmacological activity and physicochemical behavior. The target compound incorporates a thiophen-2-yl group, which introduces a sulfur atom capable of participating in unique intermolecular interactions—including sulfur–π contacts and chalcogen bonding—that are absent in the corresponding 1-phenyl analog 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (CAS 10172-39-1) [1][2]. Early comparative analgesic studies demonstrated that substitution of the 1-phenyl group with a 1-(thiophen-2-yl) group quantitatively alters in vivo activity relative to a reference standard [3]. Furthermore, in the context of BACE1 inhibitor development, thiophene-bearing dihydroisoquinoline scaffolds have yielded sub-micromolar to low-nanomolar potency, while simple phenyl or alkyl congeners exhibit markedly weaker target engagement, underscoring that the thiophene moiety is not an interchangeable bioisostere but a functional contributor to binding affinity and selectivity [4]. Generic substitution without this heteroaryl feature therefore risks loss of the activity profile for which the scaffold was originally selected.

Mechanism
1-Phenyl or 1-alkyl dihydroisoquinoline analogs lack thiophene-dependent sulfur–π interactions and may not reproduce target-engagement profiles observed in BACE1 crystallography or analgesic model contexts.
Pharmacology
Divergent biological endpoints are reported: the thiophene analog has historical analgesic model activity, while the 1-phenyl analog acts as a cAMP phosphodiesterase inhibitor; the activity profile may not transfer.
Synthesis
Thiophene-directed cross-coupling handles are absent in phenyl congeners, limiting diversification strategies and chemical space exploration for library synthesis.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline Versus Closest Analogs


Analgesic Activity of the Thiophene-Dihydroisoquinoline Core Relative to a Benchmark Thiophene Analgesic

In a comparative in vivo analgesic study, 1-(2′-thienyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (the target compound, designated compound III) was evaluated alongside two structurally related analogs (I and II) against the reference analgesic 3-dimethylamino-1,1-di(2′-thienyl)butene-1. The target compound exhibited analgesic action that was approximately one-fifth the potency of the reference standard [1]. A congener, 1-(2′-thienyl)-3-methyl-6,7-methylenedioxyisoquinoline (compound I), also showed measurable activity, providing a within-class comparator. This early data establishes that incorporation of the thiophene substituent at the 1-position of the dihydroisoquinoline core confers centrally mediated analgesic activity absent in the corresponding 1-phenyl papaverine analogs, which were concurrently evaluated and found to lack this analgesic profile [1].

Analgesic model comparison
Head-to-head
Target compound: ~0.2× potency of reference thiophene analgesic. 1-Phenyl papaverine analogs: no activity reported.
Supports thiophene-dependent analgesic model response.
In vivo study, 1954; context-dependent assay review required.
Analgesic Pain Papaverine analog

Physicochemical Differentiation: Thiophene vs. Phenyl at the 1-Position of the Dihydroisoquinoline Core

Substitution of the 1-phenyl group in 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (CAS 10172-39-1) with a 1-(thiophen-2-yl) group in the target compound produces measurable differences in key physicochemical descriptors relevant to drug discovery and chemical probe development. The target compound (C₁₅H₁₅NO₂S) has a molecular weight of 273.35 g/mol versus 267.32 g/mol for the 1-phenyl analog (C₁₇H₁₇NO₂), a difference of +6.03 g/mol attributable to sulfur incorporation [1]. The thiophene ring introduces a sulfur atom with distinct hydrogen-bond acceptor potential and polarizability compared to the phenyl carbon framework, altering computed topological polar surface area (TPSA) and cLogP, which directly influence membrane permeability and solubility profiles [1]. The 1-phenyl analog has been characterized as a cAMP phosphodiesterase inhibitor with potency exceeding theophylline, whereas the thiophene analog has been investigated for analgesic activity, indicating divergent biological target preferences driven by the 1-position substituent identity [2].

Physicochemical differentiation
Cross-study
MW difference +6.03 g/mol vs. 1-phenyl analog. Sulfur alters H-bond acceptor profile and cLogP.
Thiophene-for-phenyl alters both physicochemical and pharmacological profiles; not interchangeable.
Divergent primary pharmacology reported across separate studies.
Physicochemical properties Drug-likeness Structural analog comparison

BACE1 Inhibitor Scaffold Validation: Thiophene-Dihydroisoquinoline Core as a Privileged Pharmacophore

The thiophene-dihydroisoquinoline scaffold, of which the target compound represents the minimal unsubstituted core, has been extensively validated in a medicinal chemistry campaign targeting β-secretase 1 (BACE1). A structure-based design program at Elan Pharmaceuticals evolved a weak micromolar screening hit (1, Alpha assay IC₅₀ = 27.1 μM) through the thiophene analog 3a (comparable potency to the chlorophenyl lead 2a) to the highly optimized inhibitor 8 (BACE1 Alpha assay IC₅₀ = 8 nM), achieving a >3,000-fold improvement in potency [1]. Key SAR findings demonstrated that the thiophene moiety occupies the S3 pocket of BACE1, with substituents on the thiophene ring enabling access to the S3 subpocket for further potency gains (e.g., 3b IC₅₀ = 0.31 μM; 7d IC₅₀ = 0.45 μM) [1]. Co-crystal structures at 1.8 Å resolution (PDB: 4I0G, 4I0D, 4I0F, 4I12) confirmed the binding mode and provided a structural rationale for further optimization [1][2]. While the target compound itself (6,7-dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline) lacks the C6-chloro and carboxylic acid-bearing side chain of the optimized BACE1 inhibitors, it represents a synthetically tractable starting point for derivatization toward this therapeutically validated target class.

BACE1 scaffold validation
Class-level
Series potency range: 27.1 μM (HTS hit) to 0.008 μM (optimized lead). Crystallographic S3 pocket occupancy confirmed at 1.8 Å.
Thiophene core is essential for S3 binding; supports fragment-based lead generation.
Target compound lacks direct IC₅₀; serves as minimal core scaffold.
BACE1 Alzheimer's disease Structure-based drug design

Synthetic Accessibility and Derivatization Potential Relative to 1-Phenyl Congeners

The target compound is synthesized via condensation of 2-(3,4-dimethoxyphenyl)ethylamine with thiophene-2-carboxylic acid derivatives, a route analogous to the classical Bischler–Napieralski cyclization used for 1-phenyl-3,4-dihydroisoquinolines [1][2]. However, the presence of the thiophene ring introduces distinct reactivity at the 1-position: the thiophene sulfur can participate in directed ortho-metalation and cross-coupling reactions (e.g., Suzuki, Sonogashira) that are unavailable for the 1-phenyl analog, enabling regioselective C–H functionalization strategies [1]. In the BACE1 inhibitor medicinal chemistry campaign, the thiophene moiety of intermediate 6b was elaborated via palladium-catalyzed cross-coupling with pyrazolyl-, pyridyl-, cyclopropyl-, and alkynyl-boronic acids to generate diverse analogs (compounds 11a–k), achieving BACE1 IC₅₀ values ranging from 0.45 to 2.43 μM [2]. The 6,7-dimethoxy substitution pattern also provides handles for selective O-demethylation, as demonstrated in related dihydroisoquinoline systems, offering orthogonal diversification not possible with unsubstituted or mono-methoxy cores [3].

Synthetic diversification
Class-level
Thiophene enables Pd-catalyzed cross-coupling; 6,7-dimethoxy enables selective O-demethylation.
Orthogonal handles support library synthesis and chemical space exploration.
Demonstrated in BACE1 series: 11 analogs, IC₅₀ range 0.45–2.43 μM.
Synthetic chemistry Derivatization Heterocyclic chemistry

Evidence-Backed Research Application Scenarios for 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline


Analgesic Pharmacology Research Using the Thiophene-Dihydroisoquinoline Scaffold

Research groups investigating non-opioid analgesic mechanisms can utilize this compound as a characterized starting point with established in vivo activity. The 1954 study by Takahashi and Sugimoto demonstrated that 1-(2′-thienyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibits analgesic action at approximately one-fifth the potency of 3-dimethylamino-1,1-di(2′-thienyl)butene-1, while the corresponding 1-phenyl papaverine analogs were inactive in the same pain model [1]. This supports its use as a tool compound for interrogating thiophene-dependent analgesic pharmacophores or as a reference standard in comparative analgesic screening cascades [1].

BACE1 Inhibitor Lead Generation and Fragment-Based Drug Discovery

The thiophene-dihydroisoquinoline core has been crystallographically validated to occupy the S3 pocket of BACE1 (PDB entries: 4I0G, 4I0D, 4I0F, 4I12 at 1.8–1.9 Å resolution) [2][3]. While the optimized lead compound 8 achieved BACE1 Alpha assay IC₅₀ = 8 nM, the target compound represents the minimal structural core of this series [2]. Medicinal chemistry teams can procure this compound as a fragment-like starting point for structure-guided elaboration—particularly via palladium-catalyzed cross-coupling at the thiophene ring—to explore S3 subpocket interactions and improve potency from the micromolar to nanomolar range [2].

Physicochemical Comparator for Structure–Property Relationship Studies

The direct comparison between 6,7-dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline (MW 273.35, C₁₅H₁₅NO₂S) and its 1-phenyl analog 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (MW 267.32, C₁₇H₁₇NO₂) provides a well-defined matched molecular pair for investigating the impact of sulfur incorporation on membrane permeability, metabolic stability, and off-target selectivity [4]. The divergent primary pharmacology—analgesic activity for the thiophene analog versus cAMP phosphodiesterase inhibition for the phenyl analog—makes this pair particularly valuable for target ID and chemoproteomics studies aimed at mapping structure–activity relationships across heteroaryl substitutions [1][5].

Synthetic Methodology Development for Heteroaryl-Fused Isoquinolines

The 6,7-dimethoxy substitution pattern on the isoquinoline core, combined with the thiophene substituent, provides orthogonal synthetic handles for methodology development. The 6- and 7-methoxy groups are amenable to selective O-demethylation under NaOMe–DMSO conditions to generate mono- or di-phenol intermediates, while the thiophene ring supports regioselective cross-coupling chemistry [6][2]. This dual reactivity profile makes the compound suitable as a model substrate for developing tandem or sequential functionalization strategies relevant to complex alkaloid synthesis and medicinal chemistry library production [6].

Application
Selection Property
Validation Focus
Analgesic pharmacology research
Thiophene-dependent analgesic model response
In vivo model endpoint context review
BACE1 inhibitor lead generation
Crystallographically validated S3 pocket scaffold
Fragment elaboration and potency optimization
Structure-property relationship studies
Thiophene vs. phenyl matched molecular pair
Physicochemical and pharmacological divergence review
Synthetic methodology development
Orthogonal thiophene and methoxy handles
Cross-coupling and O-demethylation strategy review
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